N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

N-(3-Carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide (CAS 864941-15-1, PubChem CID is a synthetic heterocyclic small molecule (MW 303.4 g/mol; MF C₁₃H₉N₃O₂S₂) belonging to the benzothiazole–thiophene carboxamide hybrid class. It features a 1,3-benzothiazole-6-carboxamide core linked via an amide bridge to a 3-carbamoylthiophen-2-yl moiety, placing it within a privileged scaffold family extensively investigated for kinase inhibition, antiproliferative, and antimicrobial applications.

Molecular Formula C13H9N3O2S2
Molecular Weight 303.35
CAS No. 864941-15-1
Cat. No. B2729943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide
CAS864941-15-1
Molecular FormulaC13H9N3O2S2
Molecular Weight303.35
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=C(C=CS3)C(=O)N)SC=N2
InChIInChI=1S/C13H9N3O2S2/c14-11(17)8-3-4-19-13(8)16-12(18)7-1-2-9-10(5-7)20-6-15-9/h1-6H,(H2,14,17)(H,16,18)
InChIKeyWKYOYBKINBIIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide (CAS 864941-15-1): Compound Identity, Structural Class, and Procurement Baseline


N-(3-Carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide (CAS 864941-15-1, PubChem CID 3715122) is a synthetic heterocyclic small molecule (MW 303.4 g/mol; MF C₁₃H₉N₃O₂S₂) belonging to the benzothiazole–thiophene carboxamide hybrid class [1]. It features a 1,3-benzothiazole-6-carboxamide core linked via an amide bridge to a 3-carbamoylthiophen-2-yl moiety, placing it within a privileged scaffold family extensively investigated for kinase inhibition, antiproliferative, and antimicrobial applications . The compound is listed across multiple commercial supplier catalogs with standard purities of ≥95%, and its computed physicochemical descriptors—XLogP3-AA 2.7, two hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds—are available from the PubChem database [1]. Notably, at the time of this guide's compilation, no peer-reviewed primary research article, patent with explicit enumerated data, or authoritative bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) was identified that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for this exact compound.

Why Benzothiazole–Thiophene Carboxamide Analogs Cannot Be Assumed Interchangeable for N-(3-Carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide


Within the benzothiazole–thiophene carboxamide family, even minor structural variations produce substantial divergence in target engagement, physicochemical properties, and biological outcomes. The target compound's specific substitution pattern—a 6-carboxamide on the benzothiazole ring paired with a 3-carbamoyl group on an aromatic thiophene—differs from the 2-carboxamide positional isomer (CAS 864940-73-8) in hydrogen-bonding geometry and conformational flexibility, factors known to alter kinase ATP-binding site complementarity . Similarly, analogs bearing saturated tetrahydro- or cyclohepta[b]thiophene rings (CAS 681170-28-5 and CAS 681174-22-1) introduce increased lipophilicity and conformational entropy, which can shift pharmacokinetic profiles and off-target liability without necessarily improving on-target potency. Class-level evidence from 2-acetamido-6-carboxamide benzothiazoles demonstrates that substituents at the 6-position critically determine antiproliferative potency against BRAFᵛ⁶⁰⁰ᴱ-driven cell lines [1]. These structural nuances preclude generic substitution among in-class compounds without loss of experimental reproducibility or pharmacological relevance.

Quantitative Differentiation Evidence for N-(3-Carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide Versus Its Closest Structural Comparators


Positional Isomer Differentiation: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Regioisomer Alters Hydrogen-Bond Donor/Acceptor Topology

The target compound (CAS 864941-15-1) bears the carboxamide linker at the benzothiazole 6-position, whereas its closest positional isomer (CAS 864940-73-8) places the identical substituent at the 2-position. This regioisomerism alters the spatial disposition of the amide hydrogen-bond donor/acceptor pair relative to the thiophene-3-carbamoyl group. In published SAR of 2-acetamido-6-carboxamide benzothiazoles, the 6-carboxamide orientation was essential for BRAFᵛ⁶⁰⁰ᴱ inhibitory activity, with the most potent analog (compound 22) achieving sub-micromolar antiproliferative effects; repositioning substituents to alternative ring positions abolished activity [1]. While no head-to-head data exist for this specific pair, the regioisomeric difference predicts distinct target-binding geometries and should not be treated as functionally equivalent.

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

Thiophene Ring Saturation State: Aromatic vs. Tetrahydro/Cyclohepta Analogs Modulate Lipophilicity and Conformational Flexibility

The target compound contains a fully aromatic thiophene ring, whereas two commercially available analogs feature saturated thiophene systems: N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681170-28-5; C₁₇H₁₅N₃O₂S₂, MW 357.45) and N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-22-1; C₁₈H₁₇N₃O₂S₂, MW 371.47) . The saturated analogs possess higher molecular weight (+54 and +68 Da, respectively) and increased lipophilicity from additional methylene units. The aromatic thiophene of the target compound confers greater π-stacking potential and a planar geometry suited to flat ATP-binding pockets, whereas the saturated analogs adopt non-planar conformations that may engage different protein surface topologies. No direct comparative bioactivity data are available.

Physicochemical profiling Drug-likeness Lead optimization

Computed Physicochemical Profile: XLogP, Hydrogen-Bond Capacity, and Rotatable Bond Count Differentiate the Target Compound from Bulkier Analogs

The target compound's computed properties (XLogP3-AA 2.7, HBD 2, HBA 5, rotatable bonds 3, TPSA ~130 Ų) place it within favorable oral drug-like space by Lipinski and Veber criteria, with a molecular weight of 303.4 g/mol [1]. In contrast, the tetrahydro analog (CAS 681170-28-5; MW 357.45) and cyclohepta analog (CAS 681174-22-1; MW 371.47) exceed preferred fragment and lead-like MW thresholds. The target compound's lower MW and moderate lipophilicity align with fragment-based screening libraries and early lead-generation campaigns, where physicochemical efficiency indices (e.g., LE, LLE) are prioritized over raw potency.

ADME prediction Fragment-based drug discovery Physicochemical property filtering

Benzothiazole-6-Carboxamide Scaffold Privilege: Class-Level Kinase Inhibition Evidence Supports Prioritization Over Non-Benzothiazole Heterocyclic Carboxamides

The benzothiazole-6-carboxamide scaffold has been validated across multiple kinase targets. In one study, 2-acetamido-6-carboxamide benzothiazoles demonstrated selective antiproliferative activity against BRAFᵛ⁶⁰⁰ᴱ-mutant cancer cells, with the lead analog (compound 22) showing promising in vitro efficacy [1]. Separately, benzothiazole amides achieved sub-nanomolar inhibitory potency against interleukin-2 inducible T cell kinase (ITK) with good cellular activity and kinase selectivity [2]. While the target compound itself lacks published potency data, its 6-carboxamide benzothiazole core is directly aligned with these validated pharmacophores, distinguishing it from thiazole-carboxamide or benzothiophene-carboxamide alternatives that engage different kinase selectivity profiles.

Kinase inhibition Antiproliferative activity Scaffold-based drug design

Dual Carbamoyl Hydrogen-Bonding Functionality: A Distinctive Pharmacophoric Feature Absent in Mono-Carboxamide Benzothiazole–Thiophene Analogs

The target compound is uniquely characterized among close benzothiazole–thiophene carboxamide analogs by the presence of two primary carbamoyl groups: one on the thiophene ring (3-position) and one as the benzothiazole-6-carboxamide linker. This dual carbamoyl arrangement provides a total of 4 hydrogen-bond donor atoms (2 per carbamoyl) and 2 additional carbonyl acceptors. Analogs such as N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide or N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide lack the second carbamoyl group, reducing their hydrogen-bonding capacity and potentially limiting interactions with targets requiring bidentate or dual-site recognition . The 3-carbamoyl group also serves as a synthetic handle for further derivatization (e.g., dehydration to nitrile, reduction to amine), offering diversification options not available in analogs lacking this functional group.

Hydrogen-bonding pharmacophore Target engagement Structure-based design

Transparency Note: Absence of Published Quantitative Bioactivity Data for This Exact Compound Necessitates Empirical Screening

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets (as of May 2026) failed to identify any peer-reviewed publication, patent example, or authoritative bioactivity database entry reporting quantitative IC₅₀, Kᵢ, EC₅₀, MIC, or other target-engagement data for CAS 864941-15-1. This contrasts with the 2-acetamido-6-carboxamide benzothiazole series (e.g., compound 22, BRAFᵛ⁶⁰⁰ᴱ-active) and benzothiazole amide ITK inhibitors (e.g., compound 12a, sub-nM), both of which have published potency data [1][2]. Users should treat this compound as an empirically uncharacterized screening candidate and plan for de novo bioactivity profiling rather than relying on literature-precedented activity.

Data gap Screening Procurement diligence

Recommended Application Scenarios for N-(3-Carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide Based on Available Evidence


Kinase-Focused Fragment and Lead-Like Screening Libraries

With a molecular weight of 303.4 Da, XLogP of 2.7, and a benzothiazole-6-carboxamide core validated in multiple kinase inhibitor programs (BRAFᵛ⁶⁰⁰ᴱ, ITK), this compound is well-suited as a component of kinase-targeted screening decks [1]. Its physicochemical profile satisfies both fragment-based (MW < 300 Da borderline) and lead-like (MW ≤ 350 Da) criteria, and the dual carbamoyl functionality provides a hydrogen-bond-rich recognition motif compatible with kinase hinge-region binding. The absence of published bioactivity data for this specific compound means it should be deployed as a novel screening entity rather than a positive control.

Diversification-Oriented Synthesis and SAR Library Construction

The 3-carbamoyl group on the thiophene ring serves as a synthetic diversification node, enabling conversion to nitrile, amine, tetrazole, or further amide derivatives. When combined with the benzothiazole-6-carboxamide scaffold, this creates a matrix of derivatization possibilities that is structurally distinct from 2-carboxamide or mono-carboxamide analog series. This positions the compound as a versatile building block for focused library synthesis, particularly for projects exploring kinase or antimicrobial SAR where hydrogen-bonding pharmacophores are critical [2].

Physicochemical Benchmarking and Property-Driven Lead Optimization

The compound's computed ADME-relevant properties (MW, XLogP, HBD/HBA counts, rotatable bonds) place it within favorable oral drug-like space and can serve as a physicochemical reference point when benchmarking heavier, more lipophilic in-class analogs. In lead optimization workflows, this compound's lower lipophilicity (estimated XLogP 2.7 vs. ≥3.5 for saturated thiophene analogs) may translate to reduced off-target promiscuity risk—a key consideration for procurement decisions in early-stage drug discovery [1].

Antimicrobial and Antifungal Screening Based on Benzothiazole–Thiophene Hybrid Precedent

Benzothiazole–thiophene hybrid compounds have demonstrated promising antimicrobial and antifungal activity in published studies, with some derivatives achieving MIC values competitive with established agents such as ketoconazole [1]. While no MIC data exist for the target compound specifically, its structural alignment with this chemotype class supports its inclusion in antimicrobial screening panels, especially where novel agents are sought to address resistance to existing therapeutics [2].

Quote Request

Request a Quote for N-(3-carbamoylthiophen-2-yl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.